molecular formula C18H20O3 B123499 6-Ketoestrone CAS No. 1476-34-2

6-Ketoestrone

Cat. No. B123499
CAS RN: 1476-34-2
M. Wt: 284.3 g/mol
InChI Key: JOVYPIGRPWIXHQ-ONUSSAAZSA-N
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Description

6-Ketoestrone is not directly mentioned in the provided papers; however, the papers do discuss related compounds and synthetic methods that could be relevant to the study of 6-ketoestrone. For instance, the synthesis of 18-hydroxyestrone, a structurally related compound to estrone, is described, which could provide insights into the synthesis of 6-ketoestrone derivatives . Additionally, the papers discuss various synthetic strategies and chemical reactions that could be applicable to the synthesis and modification of 6-ketoestrone, such as the organocatalytic asymmetric 1,6-additions of beta-ketoesters , and the synthesis of 6-substituted-4-hydroxy-2-pyridinones .

Synthesis Analysis

The synthesis of related compounds involves several innovative approaches that could be adapted for the synthesis of 6-ketoestrone. For example, the synthesis of ketolides, which are 3-oxo-6-O-methylerythromycin derivatives, involves the introduction of a keto function and further modifications of the macrolactone backbone . Similarly, the synthesis of 6-substituted-4-hydroxy-2-pyridinones via intramolecular ketene trapping could potentially be applied to the synthesis of 6-ketoestrone analogs . The formal synthesis of 18-hydroxyestrone also provides a method that could be relevant for synthesizing 6-ketoestrone, as it involves the preparation of intermediates that are structurally similar to estrone .

Molecular Structure Analysis

While the molecular structure of 6-ketoestrone is not directly analyzed in the papers, the structural analyses of related compounds could provide valuable information. For instance, the organocatalytic asymmetric 1,6-additions to electron-poor dienes described in the papers could help in understanding the stereochemistry and molecular interactions of 6-ketoestrone derivatives . The synthesis of estrone variants based on 6-methoxy-1-vinyl-2-naphthol also involves structural considerations that could be relevant to the molecular structure of 6-ketoestrone .

Chemical Reactions Analysis

The papers describe several chemical reactions that could be relevant to the study of 6-ketoestrone. The ketolides paper discusses the antibacterial activity of the synthesized compounds, which suggests that modifications to the 6-position of erythromycin derivatives can lead to significant biological activity . This could imply that similar modifications to 6-ketoestrone might also affect its biological properties. The organocatalytic asymmetric 1,6-additions of beta-ketoesters and glycine imine provide a method for introducing chirality and functional groups into compounds, which could be useful for modifying 6-ketoestrone .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-ketoestrone are not directly discussed in the papers. However, the synthesis and study of related compounds, such as ketolides and estrone derivatives, involve considerations of solubility, reactivity, and stability that could be extrapolated to 6-ketoestrone . The antibacterial activity of ketolides also suggests that the introduction of a keto function at specific positions can significantly alter the biological properties of a compound .

Scientific Research Applications

Neurological Research

  • Ketamine's Role in Stress-Induced Cocaine Seeking : Research demonstrates that Ketoconazole, a compound similar to ketamine, blocks stress-induced reinstatement of cocaine-seeking behavior in rats. This highlights the potential of certain compounds in studying addiction-related behaviors and stress responses (Mantsch & Goeders, 1999).

  • Investigating Ketamine's Neuroprotective Properties : A study on the ketogenic diet, which increases ketone bodies including ketamine, reveals its neuroprotective effects against 6-hydroxydopamine neurotoxicity in a rat model of Parkinson's disease. This research highlights the potential therapeutic applications of ketamine and similar compounds in neurodegenerative diseases (Cheng et al., 2009).

  • Exploring Ketamine's Anti-inflammatory Effects : Studies suggest that ketamine, at certain doses, can modulate levels of inflammatory cytokines, potentially linking its effects to neuroinflammation and neurotoxicity (Li et al., 2017).

  • Impact of Ketogenic Diet on Seizure Models : Research indicates that ketogenic diet treatments, which elevate ketone bodies including ketamine, can paradoxically worsen seizures in certain models, suggesting a complex interaction with brain activity and energy metabolism (Lucchi et al., 2017).

Anesthetic and Anti-inflammatory Research

  • Ketamine's Anti-inflammatory Properties in Surgery : Ketamine, administered perioperatively, shows potential in attenuating the inflammatory response to surgery, as evidenced by reduced concentrations of the biomarker interleukin-6 (Dale et al., 2012).

  • Adenosine's Role in Ketamine's Anti-inflammatory Action : Research suggests that the anti-inflammatory effects of ketamine during sepsis may be mediated by the release of adenosine acting through specific receptors (Mazar et al., 2005).

Safety And Hazards

The specific safety and hazards of 6-Ketoestrone are not detailed in the search results .

properties

IUPAC Name

(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15,19H,4-7,9H2,1H3/t12-,13-,15+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVYPIGRPWIXHQ-ONUSSAAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC(=O)C4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=O)C4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514400
Record name 3-Hydroxyestra-1,3,5(10)-triene-6,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ketoestrone

CAS RN

1476-34-2
Record name 6-Ketoestrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1476-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyestra-1,3,5(10)-triene-6,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Ketoestrone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJN9234S5H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
R Kirdani, W Slaunwhite, Jr - The Journal of Organic Chemistry, 1961 - ACS Publications
… of 6-ketoestrone (starting material), estrone (hydrogenolysis product), and material that was … not successful since the 17-carbonyl function of 6-ketoestrone was reduced first.Although …
Number of citations: 5 pubs.acs.org
P Rao - The Journal of Organic Chemistry, 1961 - ACS Publications
… The analytical sample of 17-ethylenedioxy-6-ketoestrone melted at 231-233.5 (corrected). … A solution of crude 17ethylenedioxy-6-ketoestrone (30 mg.) in methyl alcohol (30 ml.) was …
Number of citations: 22 pubs.acs.org
L Ma, SR Yates - Water research, 2018 - Elsevier
… In addition, delta-9(11)-dehydroestrone and 6-ketoestrone were determined as new metabolites of the two conjugates. Also, a lactone compound, hydroxylated estrone and a few …
Number of citations: 31 www.sciencedirect.com
KM Henderson, M Camberis, AH Hardie - Clinica chimica acta, 1995 - Elsevier
… antibody to oestrone-3-glucuronide (OG) was generated and incorporated into antigen- and antibody-coated competitive enzymeimmunoassays (EIAs) using OG-, 6ketoestrone-6-O-…
Number of citations: 12 www.sciencedirect.com
A Nussbaum, M Kirtley, A Maresco… - The Journal of Organic …, 1961 - ACS Publications
… of 6-ketoestrone (starting material), estrone (hydrogenolysis product), and material that was … not successful since the 17-carbonyl function of 6-ketoestrone was reduced first.Although …
Number of citations: 3 pubs.acs.org
KM Henderson, M Camberis, MH Simmons… - The Journal of Steroid …, 1994 - Elsevier
… In an antigen-coated format the most sensitive EIA (9 fmol/well) was achieved using 6-ketoestrone6-O-carboxymethyloxime (OCMO) coupled to bovine serum albumin (BSA), as the …
Number of citations: 10 www.sciencedirect.com
K Henderson, J Stewart - Reproduction, Fertility and …, 2000 - CSIRO Publishing
… 6-Ketoestrone 6-carboxymethyloxime conjugated to bovine serum albumin (oestrone CMO-BSA) was ‘dotted’ 25 mm from the bottom edge of 45 × 5 mm strips of polyester-film-…
Number of citations: 33 www.publish.csiro.au
BT Zhu, GZ Han, JY Shim, Y Wen, XR Jiang - Endocrinology, 2006 - academic.oup.com
To search for endogenous estrogens that may have preferential binding affinity for human estrogen receptor (ER) α or β subtype and also to gain insights into the structural determinants …
Number of citations: 293 academic.oup.com
C Huggins, EV Jensen - The Journal of Experimental Medicine, 1955 - rupress.org
Two small groups of steroids in the estrane series—here designated as impeded estrogens,—represent a class of compounds which differ from the majority of estrogenic substances in …
Number of citations: 207 rupress.org
PT Lansbury, JO Peterson - Journal of the American Chemical …, 1962 - ACS Publications
(2) Concerning the structure of I, evidence that dihydropyridyl moieties coordinated to aluminum are the source of hydride ion has been previously noted (ref. 1). By studying hydride and/…
Number of citations: 18 pubs.acs.org

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